Androgen receptor-IN-5

Description

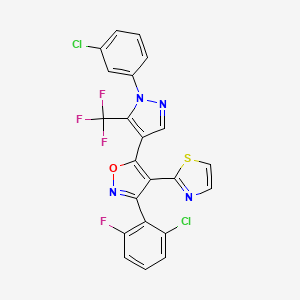

Structure

3D Structure

Properties

Molecular Formula |

C22H10Cl2F4N4OS |

|---|---|

Molecular Weight |

525.3 g/mol |

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]-4-(1,3-thiazol-2-yl)-1,2-oxazole |

InChI |

InChI=1S/C22H10Cl2F4N4OS/c23-11-3-1-4-12(9-11)32-20(22(26,27)28)13(10-30-32)19-17(21-29-7-8-34-21)18(31-33-19)16-14(24)5-2-6-15(16)25/h1-10H |

InChI Key |

IGZPVVCVPFZDFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C3=C(C(=NO3)C4=C(C=CC=C4Cl)F)C5=NC=CS5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Androgen Receptor's Function in Prostate Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial steroid hormone receptor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] It is a key therapeutic target in the management of this disease.[4][5] This technical guide provides a comprehensive overview of the androgen receptor's core functions within prostate cancer cells, detailing its signaling pathways, the impact of its dysregulation, and common experimental methodologies used in its study. While specific information on a molecule designated "Androgen receptor-IN-5" is not publicly available in the scientific literature, this guide will focus on the well-established principles of AR function and inhibition, which would be relevant to the study of any novel AR-targeting compound.

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and differentiation.[6][7][8] In prostate cancer, the AR signaling axis is often hyperactivated, driving tumor growth and metastasis.[1]

Core Signaling Pathways

The androgen receptor signaling pathway is a central driver of prostate cancer. Its canonical and non-canonical pathways are critical for understanding disease progression and developing targeted therapies.

Canonical Androgen Receptor Signaling

The classical, or canonical, pathway involves the binding of androgens to the AR in the cytoplasm. This triggers a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation.[8][9][10] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell growth and survival.[9][10]

Caption: Canonical Androgen Receptor Signaling Pathway in Prostate Cancer Cells.

Non-Canonical Androgen Receptor Signaling

In addition to the classical pathway, non-canonical or "non-genomic" AR signaling has been identified.[10] This involves rapid, transcription-independent effects mediated by membrane-associated AR.[10] Activation of these pathways can lead to the stimulation of downstream kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which also contribute to cell proliferation and survival.[10][11]

Caption: Non-Canonical Androgen Receptor Signaling in Prostate Cancer Cells.

Quantitative Data on Androgen Receptor Modulation

The efficacy of compounds targeting the androgen receptor is typically quantified through various in vitro assays. The following table summarizes representative data for well-characterized AR antagonists.

| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Enzalutamide | AR Antagonist | PSA Secretion | LNCaP | ~30 nM | [1] |

| Bicalutamide | AR Antagonist | Cell Proliferation | LNCaP | ~1 µM | [12] |

| Apalutamide | AR Antagonist | AR Nuclear Translocation | VCaP | ~50 nM | [1] |

| Darolutamide | AR Antagonist | Reporter Gene Assay | HEK293 | ~25 nM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AR function and the effects of inhibitors. Below are outlines of key experimental protocols.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., an AR inhibitor) for 24-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for AR and Downstream Targets

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA (a downstream target), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine relative protein expression levels.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the androgen receptor.

Protocol:

-

Cell Culture: Grow prostate cancer cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with androgens (e.g., R1881) to induce AR nuclear translocation, with or without the test inhibitor.[13]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Primary Antibody Staining: Incubate with a primary antibody specific for the androgen receptor.

-

Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.

Experimental Workflow for Evaluating a Novel AR Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel androgen receptor inhibitor.

Caption: Preclinical evaluation workflow for a novel Androgen Receptor inhibitor.

The androgen receptor remains a cornerstone of prostate cancer biology and a primary target for therapeutic intervention. A thorough understanding of its signaling pathways, combined with robust experimental methodologies, is essential for the development of novel and effective AR-targeted therapies. While the specific entity "this compound" remains elusive in public scientific databases, the principles and protocols outlined in this guide provide a solid framework for the investigation of any compound designed to modulate AR function in prostate cancer cells. Further research into novel inhibitors will undoubtedly continue to refine our understanding and improve clinical outcomes for patients with prostate cancer.

References

- 1. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New advances of the androgen receptor in prostate cancer: report from the 1st International Androgen Receptor Symposium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New androgen receptor structure suggests prostate cancer treatment options | BCM [bcm.edu]

- 4. Cancer Cell–Extrinsic Roles for the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Androgen receptor - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity [mdpi.com]

Androgen receptor-IN-5 effect on IL-17A and INF-γ production

**An In-depth Technical Guide on the

Effect of Androgen Receptor (AR) Inhibition on IL-17A and IFN-γ Production**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific information regarding a compound designated "Androgen receptor-IN-5" is not present in the public scientific literature. This guide, therefore, addresses the broader and well-documented effects of androgen receptor (AR) inhibition on the production of Interleukin-17A (IL-17A) and Interferon-gamma (IFN-γ), providing a framework for investigating novel AR inhibitors.

Executive Summary

The androgen receptor (AR), a key mediator of male sex hormone signaling, has emerged as a significant modulator of the immune system. Notably, AR signaling has been shown to suppress the differentiation and effector functions of T helper 1 (Th1) and T helper 17 (Th17) cells, which are critical producers of IFN-γ and IL-17A, respectively. Consequently, inhibition of the androgen receptor is a promising therapeutic strategy for conditions where enhanced Th1 and Th17 responses are desirable, such as in certain cancers and infectious diseases. Conversely, this approach may carry risks in the context of autoimmune diseases driven by these cytokines. This document provides a comprehensive overview of the core concepts, experimental methodologies, and expected quantitative outcomes related to the study of AR inhibition on IL-17A and IFN-γ production.

Core Concepts and Signaling Pathways

Androgen Receptor's Role in T-cell Differentiation

Androgens, such as testosterone and dihydrotestosterone (DHT), generally exert an immunosuppressive effect on T-cell mediated immunity. This is, in part, achieved by directly influencing the differentiation of naive CD4+ T-cells.

-

Th1 Differentiation and IFN-γ Production: Androgen/AR signaling has been demonstrated to diminish the differentiation of naive CD4+ T-cells into Th1 cells.[1] This is associated with reduced production of IFN-γ, the signature cytokine of Th1 cells.[1] The mechanism may involve the inhibition of key transcription factors for Th1 differentiation, such as T-bet, and suppression of the IL-12 signaling pathway which is a potent inducer of Th1 cells.[1]

-

Th17 Differentiation and IL-17A Production: Similarly, AR signaling negatively regulates Th17 cell differentiation and the production of IL-17A.[2][3][4] Studies have shown that in the absence of functional AR signaling, there is an increase in IL-17A production.[4] This effect is linked to metabolic reprogramming, where AR signaling restricts glutamine uptake and glutaminolysis in Th17 cells, thereby curtailing their inflammatory potential.[3][4]

Signaling Pathways

IL-17A, primarily produced by Th17 cells, is a potent pro-inflammatory cytokine. It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[5][6][7] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream pathways including NF-κB and MAPKs.[6][8][9] This cascade results in the expression of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and matrix metalloproteinases.

IFN-γ, the hallmark cytokine of Th1 cells, signals through a receptor complex consisting of IFNGR1 and IFNGR2 subunits.[10][11] Ligand binding brings these subunits together, allowing for the recruitment and activation of Janus kinases, JAK1 and JAK2.[10][11] These kinases then phosphorylate the receptor, creating docking sites for the transcription factor STAT1.[10] Phosphorylated STAT1 molecules dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the expression of IFN-γ-stimulated genes.[10]

Data Presentation: Expected Quantitative Effects of an AR Inhibitor

The following tables summarize hypothetical, yet expected, quantitative data from in vitro experiments assessing the impact of a novel AR inhibitor (termed "ARi") on IL-17A and IFN-γ production by human peripheral blood mononuclear cells (PBMCs).

Table 1: Effect of AR Inhibitor on IL-17A and IFN-γ Concentration in Culture Supernatant (ELISA)

| Treatment Group | ARi Conc. (nM) | IL-17A (pg/mL) ± SD | % Change from Vehicle | IFN-γ (pg/mL) ± SD | % Change from Vehicle |

| Unstimulated | 0 | 15.2 ± 3.1 | - | 25.8 ± 5.4 | - |

| Vehicle (DMSO) | 0 | 450.6 ± 35.2 | 0% | 875.3 ± 68.9 | 0% |

| ARi | 1 | 512.8 ± 41.7 | +13.8% | 995.1 ± 75.2 | +13.7% |

| ARi | 10 | 689.4 ± 55.3 | +53.0% | 1342.7 ± 101.4 | +53.4% |

| ARi | 100 | 952.1 ± 78.9 | +111.3% | 1855.2 ± 142.6 | +112.0% |

| ARi | 1000 | 1105.3 ± 92.4 | +145.3% | 2150.9 ± 170.1 | +145.7% |

Data represent mean ± standard deviation from triplicate experiments. PBMCs stimulated with anti-CD3/CD28 antibodies for 72 hours.

Table 2: Effect of AR Inhibitor on the Percentage of Cytokine-Producing T-cells (Intracellular Flow Cytometry)

| Treatment Group | ARi Conc. (nM) | % IL-17A+ of CD4+ T-cells ± SD | Fold Change | % IFN-γ+ of CD4+ T-cells ± SD | Fold Change |

| Unstimulated | 0 | 0.12 ± 0.03 | - | 0.25 ± 0.05 | - |

| Vehicle (DMSO) | 0 | 2.5 ± 0.21 | 1.0 | 5.8 ± 0.45 | 1.0 |

| ARi | 10 | 3.8 ± 0.30 | 1.5 | 8.9 ± 0.68 | 1.5 |

| ARi | 100 | 5.2 ± 0.45 | 2.1 | 12.1 ± 0.99 | 2.1 |

| ARi | 1000 | 6.5 ± 0.58 | 2.6 | 15.2 ± 1.24 | 2.6 |

Data represent mean ± standard deviation from triplicate experiments. PBMCs stimulated with PMA/Ionomycin for 6 hours in the presence of a protein transport inhibitor.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effect of a test compound on cytokine production.

Protocol for Cytokine Measurement by ELISA

This protocol describes the quantification of IL-17A and IFN-γ in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12]

-

Plate Coating: Coat a 96-well high-binding microplate with capture antibody (e.g., anti-human IL-17A or anti-human IFN-γ) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add prepared standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (SA-HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB). Allow color to develop for 15-30 minutes.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards' absorbance values. Calculate the concentration of cytokines in the experimental samples by interpolating their absorbance values from the standard curve.

Protocol for Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.[13][14]

-

Cell Stimulation: Culture PBMCs with the AR inhibitor and a stimulant (e.g., PMA and Ionomycin, or peptide pool) for 4-6 hours. For the final 4 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers (e.g., CD3, CD4, CD8) with fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cell membrane by washing with a permeabilization buffer (e.g., FACS buffer containing saponin or Triton X-100).

-

Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies (e.g., anti-human IL-17A, anti-human IFN-γ) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells twice with permeabilization buffer and once with FACS buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population, then on single cells, and subsequently on CD3+ T-cells. Further gate on CD4+ or CD8+ subsets. Within these populations, quantify the percentage of cells positive for IL-17A and IFN-γ.

Conclusion

The inhibition of the androgen receptor presents a clear mechanism for enhancing Th1 and Th17 immune responses, characterized by increased production of IFN-γ and IL-17A. The experimental frameworks and protocols outlined in this guide provide a robust starting point for the preclinical evaluation of novel AR inhibitors. Rigorous quantitative analysis using methods such as ELISA and intracellular flow cytometry is essential for characterizing the immunological activity of such compounds and informing their potential therapeutic applications.

References

- 1. Androgen Receptor Influences on Body Defense System via Modulation of Innate and Adaptive Immune Systems: Lessons from Conditional AR Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen Plays a Potential Novel Hormonal Therapeutic Role in Th17 Cells Predominant Neutrophilic Severe Asthma by Attenuating BECs Regulated Th17 Cells Differentiation via MBD2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Androgen signaling restricts glutaminolysis to drive sex-specific Th17 metabolism in allergic airway inflammation [jci.org]

- 4. Androgen signaling restricts glutaminolysis to drive sex-specific Th17 metabolism in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. Pathogenic Role of IL-17 and Therapeutic Targeting of IL-17F in Psoriatic Arthritis and Spondyloarthropathies [mdpi.com]

- 10. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologic functions of the IFN‐γ receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lerner.ccf.org [lerner.ccf.org]

- 14. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Androgen Receptor Modulators: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in various physiological processes and is a key therapeutic target in diseases such as prostate cancer. The in vitro characterization of novel AR modulators is a critical step in the drug discovery pipeline, providing essential information on their potency, efficacy, and mechanism of action. This guide offers a comprehensive overview of the core methodologies employed in the in vitro characterization of AR ligands, presenting data in a structured format and providing detailed experimental protocols. While this document outlines the general procedures for characterizing AR modulators, it is important to note that specific data for a compound designated as "Androgen receptor-IN-5" is not publicly available in the scientific literature. The following sections will therefore describe the standard assays and expected data formats for a hypothetical AR modulator.

Quantitative Data Summary

The initial characterization of an androgen receptor modulator involves quantifying its interaction with the receptor and its functional effects in cellular models. This data is typically summarized to allow for easy comparison between different compounds.

| Assay Type | Parameter | Description | Example Value |

| Binding Affinity | Ki (nM) | Inhibitory constant, indicating the affinity of the compound for the androgen receptor. A lower Ki value signifies a higher binding affinity.[1] | 10 |

| IC50 (nM) | The concentration of a compound that inhibits 50% of a specific binding or response. For binding assays, it reflects the affinity of the ligand for the receptor.[2] | 25 | |

| Functional Activity (Agonist) | EC50 (nM) | The concentration of a compound that produces 50% of the maximal possible effect. It is a measure of the compound's potency as an agonist. | 50 |

| Emax (%) | The maximum response achievable by the compound, expressed as a percentage of the response to a reference full agonist. | 95 | |

| Functional Activity (Antagonist) | IC50 (nM) | The concentration of an antagonist that inhibits 50% of the response induced by a known agonist. | 100 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are standard protocols for key in vitro assays used to characterize AR modulators.

1. Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT).

-

Materials:

-

Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

[3H]-DHT (radioligand).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

-

Scintillation cocktail.

-

96-well filter plates.

-

-

Procedure:

-

In a 96-well plate, combine the AR-LBD, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Transfer the mixture to a filter plate and wash to remove unbound radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

-

2. AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.[3]

-

Materials:

-

A suitable mammalian cell line (e.g., PC-3, HEK293) transiently or stably expressing the human androgen receptor and a reporter construct.

-

The reporter construct typically contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).[3]

-

Cell culture medium and supplements.

-

Test compound.

-

Reference agonist (e.g., DHT) and antagonist (e.g., bicalutamide).

-

Lysis buffer and substrate for the reporter enzyme.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

For agonist testing, treat the cells with varying concentrations of the test compound.

-

For antagonist testing, treat the cells with a fixed concentration of a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

For agonist activity, calculate the EC50 and Emax values. For antagonist activity, calculate the IC50 value.

-

3. Western Blot Analysis for AR Target Gene Expression

This technique is used to confirm the effect of the test compound on the expression of endogenous AR-regulated proteins.

-

Materials:

-

Androgen-responsive cell line (e.g., LNCaP).

-

Test compound, agonist, and antagonist.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against AR target proteins (e.g., PSA, FKBP5) and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with the test compound for a specified duration.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent imager.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes and experimental designs.

Caption: Canonical androgen receptor signaling pathway.

Caption: Workflow for a reporter gene assay.

Caption: Workflow for Western blot analysis.

References

Pharmacological Profile of Androgen Receptor Modulators: A Technical Guide Template

Disclaimer: Publicly available information on a specific molecule designated "Androgen receptor-IN-5" is not available at the time of this writing. The following guide is a template designed for researchers, scientists, and drug development professionals to structure the pharmacological profile of a novel androgen receptor (AR) modulator. The data presented are illustrative placeholders, and the experimental protocols are generalized based on common practices in the field.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2][3][4][5] It plays a crucial role in the development and maintenance of male reproductive tissues and has been implicated in the progression of prostate cancer.[6][7] Modulators of the AR, including agonists, antagonists, and selective androgen receptor modulators (SARMs), are of significant therapeutic interest. This document provides a comprehensive pharmacological profile of a hypothetical AR modulator, herein referred to as "Compound X," as a template for profiling novel AR-targeting compounds.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Compound X.

Table 1: In Vitro Activity of Compound X

| Parameter | Assay Type | Cell Line | Value |

| Binding Affinity (Ki) | Radioligand Binding Assay | LNCaP | 1.5 nM |

| Functional Activity (IC50) | Luciferase Reporter Assay | HEK293 | 10.2 nM |

| Functional Activity (EC50) | Luciferase Reporter Assay | HEK293 | 5.8 nM |

| Selectivity vs. PR (IC50) | Luciferase Reporter Assay | T47D | >10,000 nM |

| Selectivity vs. GR (IC50) | Luciferase Reporter Assay | HeLa | >10,000 nM |

| Selectivity vs. MR (IC50) | Luciferase Reporter Assay | CHO | >5,000 nM |

| Cellular Proliferation (GI50) | MTS Assay | VCaP | 25 nM |

Table 2: Pharmacokinetic Properties of Compound X (in vivo, rodent model)

| Parameter | Route of Administration | Value | Units |

| Bioavailability (F%) | Oral | 45 | % |

| Half-life (t1/2) | Intravenous | 8.2 | hours |

| Peak Plasma Concentration (Cmax) | Oral (10 mg/kg) | 1.2 | µM |

| Time to Peak Concentration (Tmax) | Oral (10 mg/kg) | 2.0 | hours |

| Clearance (CL) | Intravenous | 0.5 | L/h/kg |

| Volume of Distribution (Vd) | Intravenous | 3.1 | L/kg |

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the androgen receptor.

-

Cell Line: LNCaP cells, known to endogenously express the androgen receptor.

-

Radioligand: [3H]-Mibolerone, a high-affinity synthetic androgen.

-

Procedure:

-

Prepare LNCaP cell lysates.

-

Incubate the cell lysate with a fixed concentration of [3H]-Mibolerone and varying concentrations of the test compound.

-

After incubation, separate the bound from the unbound radioligand using a filter-binding apparatus.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.

-

Cell Line: HEK293 cells transiently co-transfected with a human AR expression vector and a reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene.

-

Procedure:

-

Plate the transfected cells in a 96-well plate.

-

For antagonist activity, pre-incubate the cells with varying concentrations of the test compound, followed by stimulation with a known AR agonist (e.g., dihydrotestosterone, DHT). For agonist activity, incubate the cells with varying concentrations of the test compound alone.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum luciferase activity induced by the agonist.

-

For agonists, calculate the EC50 value, which is the concentration of the compound that produces 50% of its maximal response.

-

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a preclinical cancer model.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing xenografts of an androgen-sensitive prostate cancer cell line (e.g., VCaP).

-

Procedure:

-

Implant VCaP cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for proliferation markers).

-

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the androgen receptor. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[1] Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1][4] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes.[1][4]

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Profiling

The diagram below outlines a typical workflow for the initial in vitro characterization of a novel androgen receptor modulator.

Caption: Workflow for In Vitro Characterization of an AR Modulator.

References

- 1. Androgen receptor - Wikipedia [en.wikipedia.org]

- 2. Androgen receptor and mechanism of androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Targeting the Androgen Receptor Splice Variant 7 (AR-V7)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the constitutively active androgen receptor splice variant 7 (AR-V7), a key driver of resistance to androgen receptor (AR)-targeted therapies in castration-resistant prostate cancer (CRPC). We will explore the activity of novel inhibitors and degraders targeting AR-V7, with a specific mention of the emerging compound Androgen Receptor-IN-5, and provide comprehensive data and protocols for researchers in this field.

Introduction: The Challenge of AR-V7 in Prostate Cancer

The androgen receptor (AR) is a critical transcription factor in the development and progression of prostate cancer.[1][2] Therapies targeting the AR signaling axis are the cornerstone of treatment for advanced prostate cancer.[3] However, the emergence of resistance mechanisms that reactivate AR signaling is a major clinical challenge.[4] One of the most significant of these is the expression of constitutively active AR splice variants, most notably AR-V7.[5]

AR-V7 is a truncated isoform of the AR that lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies like enzalutamide.[4] This structural alteration results in a receptor that is constitutively active, meaning it can translocate to the nucleus and initiate the transcription of target genes without the need for androgen binding. The expression of AR-V7 is strongly associated with resistance to second-generation anti-androgen therapies and poor clinical outcomes in patients with CRPC.[6]

This compound and the Landscape of AR-V7 Inhibitors

Recent drug discovery efforts have focused on developing novel agents that can directly inhibit or induce the degradation of AR-V7. One such emerging compound is This compound (CAS No. 1391944-16-3). While detailed public data on its specific activity against AR-V7 is currently limited, it is characterized as a potent androgen receptor inhibitor with anticancer effects.[7] A patent application (WO2023281097A1) describes its ability to inhibit the production of pro-inflammatory cytokines IL-17A, IL-17F, and INF-γ, suggesting a potential role in modulating the tumor microenvironment.[7] Further research is needed to fully elucidate its mechanism of action and efficacy against the AR-V7 splice variant.

In addition to AR-IN-5, a number of other compounds have been identified that effectively target AR-V7. These can be broadly categorized as inhibitors of AR-V7 transcriptional activity and inducers of AR-V7 protein degradation.

Quantitative Data on AR-V7 Inhibitors and Degraders

The following tables summarize the quantitative data for several well-characterized compounds that target AR-V7. This data is crucial for comparing the potency and efficacy of different therapeutic strategies.

| Compound | Target | Cell Line | IC50 (Proliferation) | Reference |

| Niclosamide | AR-V7 (degradation) | LNCaP95 | 0.372 µM | [8] |

| 22RV1 | 0.284 µM | [8] | ||

| EN1441 | AR/AR-V7 (covalent degrader) | 22Rv1 | Not specified | [9][10] |

| Bavdegalutamide (ARV-110) | AR (PROTAC degrader) | VCaP | ~60x more potent than enzalutamide | [11] |

| Masofaniten (EPI-7386) | AR N-Terminal Domain | LNCaP | 0.44 µM | [12] |

| LNCaP95 | 3.78 µM | [12] | ||

| Compound from Haihe Biopharma | AR-V7 (degradation) | 22Rv1 | Not specified | [13] |

| Compound | Target | Cell Line | DC50 (Degradation) | Reference |

| Niclosamide | AR-FL | LNCaP95 | 0.633 µM | [8] |

| AR-V7 | LNCaP95 | 0.644 µM | [8] | |

| AR-FL | 22RV1 | 0.707 µM | [8] | |

| AR-V7 | 22RV1 | 6.98 µM | [8] | |

| EN1441 | AR/AR-V7 | 22Rv1 | EC50 of 4.2 µM for transcriptional inhibition | [9][10] |

| Bavdegalutamide (ARV-110) | AR | VCaP | ~1 nM | [14] |

| Compound from Haihe Biopharma | AR-V7 | 22Rv1 | 4.3 nM | [13] |

Signaling Pathways

Canonical Androgen Receptor Signaling

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the LBD of the full-length AR (AR-FL) in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth and survival.

AR-V7 Ligand-Independent Signaling

AR-V7, lacking the LBD, bypasses the need for androgen binding. It is constitutively active and can translocate to the nucleus, where it can either form homodimers or heterodimerize with AR-FL. These dimers then bind to AREs and drive the transcription of a set of genes that can promote tumor growth and resistance to therapy.

Mechanism of Action of AR-V7 Degraders

Many novel therapeutic agents function by inducing the degradation of AR-V7 through the ubiquitin-proteasome system. These compounds can promote the interaction between AR-V7 and an E3 ubiquitin ligase, leading to the polyubiquitination of AR-V7. This "tag" marks the AR-V7 protein for degradation by the proteasome, thereby reducing its levels in the cell and inhibiting its downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AR-V7 inhibitors and degraders.

Western Blot for AR-V7 Detection

This protocol is for the detection and quantification of AR-V7 protein levels in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-AR-V7 (e.g., clone RM7, RevMAb Biosciences)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR-V7 antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Densitometry Analysis:

-

Quantify the band intensities using software such as ImageJ. Normalize the AR-V7 band intensity to the loading control.

-

Co-Immunoprecipitation (Co-IP) for AR-V7 Interaction

This protocol is designed to identify proteins that interact with AR-V7, such as E3 ubiquitin ligases.

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Protein A/G magnetic beads

-

Primary antibody: Anti-AR-V7

-

Control IgG antibody

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described above)

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Centrifuge to clear the lysate.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-AR-V7 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blot using antibodies against the suspected interacting proteins (e.g., an anti-E3 ligase antibody).

-

Cell Viability Assay

This protocol measures the effect of AR-V7 inhibitors on the proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, LNCaP95)

-

96-well cell culture plates

-

Cell culture medium

-

Test compounds (e.g., AR-IN-5, Niclosamide)

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

Procedure:

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control.

-

-

Viability Measurement:

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control and plot the cell viability against the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Conclusion

The androgen receptor splice variant AR-V7 represents a significant challenge in the treatment of castration-resistant prostate cancer. Its constitutive activity drives resistance to conventional AR-targeted therapies. The development of novel agents that can directly inhibit or degrade AR-V7, such as the emerging this compound and other compounds detailed in this guide, offers a promising therapeutic avenue. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers working to develop more effective treatments for patients with advanced prostate cancer. The continued investigation into the mechanisms of AR-V7 regulation and the development of potent and specific inhibitors will be crucial in overcoming therapeutic resistance and improving patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 11. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 12. abmole.com [abmole.com]

- 13. Haihe Biopharma patents new AR-v7 degradation inducers | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Representative Androgen Receptor Inhibitor (AR-IN-5) in LNCaP Cells

Disclaimer: The following application note and protocols are provided for a representative androgen receptor inhibitor, herein referred to as "AR-IN-5." As of the current date, specific experimental data and established protocols for a compound designated "Androgen receptor-IN-5" are not available in the public domain. This document is a generalized guide based on established methodologies for characterizing androgen receptor antagonists in the LNCaP prostate cancer cell line.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] In androgen-sensitive prostate cancer cells like LNCaP, the binding of androgens such as dihydrotestosterone (DHT) to the AR triggers its nuclear translocation, dimerization, and subsequent regulation of target genes that promote cell proliferation and survival.[3][4] Consequently, the AR is a primary therapeutic target. This document outlines experimental protocols to characterize the efficacy of a representative AR inhibitor, AR-IN-5, in LNCaP cells.

Data Presentation

Table 1: Effect of AR-IN-5 on LNCaP Cell Viability (Hypothetical Data)

| Treatment Group | Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Viability |

| Vehicle Control | 0 | 1.25 | 0.08 | 100% |

| AR-IN-5 | 1 | 1.12 | 0.06 | 89.6% |

| AR-IN-5 | 10 | 0.85 | 0.05 | 68.0% |

| AR-IN-5 | 100 | 0.54 | 0.04 | 43.2% |

| AR-IN-5 | 1000 | 0.28 | 0.03 | 22.4% |

Table 2: Western Blot Densitometry Analysis (Hypothetical Data)

| Treatment Group | AR Protein Level (Normalized to GAPDH) | PSA Protein Level (Normalized to GAPDH) |

| Vehicle Control | 1.00 | 1.00 |

| DHT (10 nM) | 1.20 | 2.50 |

| DHT + AR-IN-5 (100 nM) | 0.75 | 0.95 |

Table 3: Quantitative PCR (qPCR) Analysis of AR Target Genes (Hypothetical Data)

| Treatment Group | KLK3 (PSA) Fold Change | TMPRSS2 Fold Change |

| Vehicle Control | 1.0 | 1.0 |

| DHT (10 nM) | 8.5 | 6.2 |

| DHT + AR-IN-5 (100 nM) | 1.5 | 1.8 |

Experimental Protocols

LNCaP Cell Culture and Maintenance

LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-seed at a 1:3 to 1:6 ratio.

-

Steroid Deprivation: For androgen stimulation experiments, switch cells to a phenol red-free RPMI-1640 medium containing 5-10% charcoal-stripped FBS (CS-FBS) for 24-48 hours prior to treatment to deplete steroid hormones.[3][5]

Cell Viability Assay

This protocol assesses the effect of AR-IN-5 on LNCaP cell proliferation.

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

-

Allow cells to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of AR-IN-5 or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of WST-1 or a similar cell proliferation reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for determining the effect of AR-IN-5 on protein expression.

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with AR-IN-5 and/or DHT in steroid-deprived medium for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis to quantify protein levels, normalizing to a loading control like GAPDH.

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA levels of AR target genes.

-

Seed and treat LNCaP cells in 6-well plates as described for Western blotting, typically for 16-24 hours.

-

Isolate total RNA using a commercial kit (e.g., RNeasy).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, RPL19).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Mandatory Visualizations

Caption: Androgen Receptor Signaling Pathway and Inhibition by AR-IN-5.

Caption: Experimental Workflow for Characterizing AR-IN-5 in LNCaP Cells.

References

- 1. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

Androgen Receptor-IN-5: Detailed In Vitro Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the in vitro use of Androgen Receptor-IN-5, a potent inhibitor of the androgen receptor (AR).

This compound has been identified as a significant molecule in cancer research due to its inhibitory effects on the androgen receptor, a key driver in the progression of prostate cancer and other malignancies. Furthermore, this compound has been noted for its immunomodulatory properties, specifically its ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interferon-gamma (IFN-γ)[1]. This dual activity suggests its potential as a therapeutic agent in both oncology and inflammatory diseases.

Chemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₂H₁₀Cl₂F₄N₄OS |

| Molecular Weight | 525.31 g/mol |

| CAS Number | 1391944-16-3 |

| Appearance | Crystalline solid |

| Storage | Store at -20°C for long-term use. For short-term use, store at 4°C. Stock solutions should be prepared fresh and used within a reasonable timeframe. |

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes. This signaling pathway is crucial for the development and maintenance of male reproductive tissues and is often dysregulated in prostate cancer.

This compound functions as an antagonist to this pathway. By inhibiting the androgen receptor, it prevents the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Androgen-sensitive prostate cancer cell line (e.g., LNCaP)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Charcoal-stripped FBS (CS-FBS)

-

This compound

-

Dihydrotestosterone (DHT)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multiskan plate reader

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 with 10% FBS. Allow cells to attach overnight.

-

The following day, replace the medium with RPMI-1640 containing 5% CS-FBS to create an androgen-deprived environment.

-

Prepare serial dilutions of this compound in RPMI-1640 with 5% CS-FBS.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).

-

Stimulate the cells with a final concentration of 1 nM DHT to induce AR-mediated proliferation, except for the negative control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for AR Expression

This technique is used to detect the levels of Androgen Receptor protein in cells following treatment with this compound.

Materials:

-

LNCaP cells

-

This compound

-

DHT

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against Androgen Receptor

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for 24-48 hours. Include a vehicle control and a positive control. Stimulate with 10 nM DHT where appropriate.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the AR protein levels to the loading control.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

qPCR is used to measure the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the inhibitory effect of this compound on AR transcriptional activity.

Materials:

-

LNCaP cells

-

This compound

-

DHT

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Treat LNCaP cells in 6-well plates with this compound and/or DHT as described for the Western blot protocol.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using SYBR Green master mix and specific primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Cytokine Secretion Assay (ELISA)

This assay is used to quantify the concentration of IL-17A, IL-17F, and IFN-γ in the supernatant of stimulated immune cells treated with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant T-cell line

-

RPMI-1640 medium

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation

-

This compound

-

ELISA kits for human IL-17A, IL-17F, and IFN-γ

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Isolate PBMCs from healthy donor blood or culture a suitable T-cell line.

-

Seed the cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads to induce cytokine production.

-

Incubate for 24-48 hours at 37°C.

-

Collect the cell culture supernatants.

-

Perform the ELISA for IL-17A, IL-17F, and IFN-γ according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Experimental Workflow Visualization

Data Presentation

While specific quantitative data for this compound from peer-reviewed literature is not yet widely available, the following table provides a template for summarizing expected results from the described in vitro assays. Researchers should populate this table with their own experimental data.

| Assay | Cell Line | Parameter | Expected Outcome with this compound |

| Cell Proliferation (MTT) | LNCaP | IC₅₀ | Dose-dependent decrease in cell viability |

| Western Blot | LNCaP | AR Protein Level | Potential decrease in AR protein expression |

| qPCR | LNCaP | PSA mRNA Level | Dose-dependent decrease in expression |

| qPCR | LNCaP | TMPRSS2 mRNA Level | Dose-dependent decrease in expression |

| ELISA | PBMCs | IL-17A Secretion | Dose-dependent decrease in secretion |

| ELISA | PBMCs | IL-17F Secretion | Dose-dependent decrease in secretion |

| ELISA | PBMCs | IFN-γ Secretion | Dose-dependent decrease in secretion |

Note: The information provided in these protocols is intended as a guide. Researchers should optimize conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always include appropriate positive and negative controls in every experiment to ensure the validity of the results.

References

Application Notes and Protocols: Androgen Receptor-IN-5 in Castration-Resistant Prostate Cancer Models

For Research Use Only

Introduction

Androgen Receptor-IN-5 is a novel, potent, and selective antagonist of the Androgen Receptor (AR). These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of castration-resistant prostate cancer (CRPC). The androgen receptor signaling axis is a critical driver of tumor growth and survival in the majority of CRPCs, even in the castrate setting[1][2][3]. Despite androgen deprivation therapies, the AR can remain active through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis[2][4][5]. This compound is designed to inhibit AR activity, offering a promising therapeutic strategy for CRPC.

Mechanism of Action

This compound functions as a direct competitive antagonist of the androgen receptor. In a normal physiological state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes, thereby activating their transcription[6][7][8]. This signaling cascade promotes the growth and survival of prostate cancer cells.

In castration-resistant prostate cancer, the AR can be reactivated despite low levels of circulating androgens[1][3]. This compound binds to the ligand-binding domain of the AR, preventing the binding of androgens. This action inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription, ultimately leading to decreased proliferation and induction of apoptosis in AR-dependent CRPC cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound in various CRPC models.

Table 1: In Vitro Activity of this compound in CRPC Cell Lines

| Cell Line | AR Status | IC50 (nM) for Cell Viability | Notes |

| LNCaP | AR-dependent, Androgen-sensitive | 85 | Parental cell line |

| C4-2 | AR-dependent, Androgen-independent | 150 | Derived from LNCaP, castration-resistant |

| VCaP | AR-amplified, Androgen-sensitive | 65 | Expresses high levels of AR |

| 22Rv1 | AR-positive, expresses AR-V7 | 450 | Resistant to some AR antagonists |

| PC-3 | AR-negative | >10,000 | Negative control |

| DU145 | AR-negative | >10,000 | Negative control |

Table 2: In Vivo Efficacy of this compound in a C4-2 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Serum PSA (%) |

| Vehicle Control | - | 0 | +120 |

| This compound | 10 mg/kg, oral, daily | 85 | -75 |

| Enzalutamide | 10 mg/kg, oral, daily | 70 | -60 |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of CRPC cell lines.

Materials:

-

CRPC cell lines (e.g., LNCaP, C4-2, 22Rv1)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.

Western Blot Analysis for AR Protein Levels

This protocol is for assessing the effect of this compound on the total and nuclear androgen receptor protein levels.

Materials:

-

CRPC cells (e.g., C4-2)

-

6-well plates

-

This compound

-

DHT (dihydrotestosterone)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (AR, Lamin B1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Plate C4-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., at 1x and 5x IC50) with or without DHT (e.g., 10 nM) for 24 hours.

-

For total protein, lyse the cells directly in RIPA buffer. For nuclear extracts, use a nuclear/cytoplasmic fractionation kit.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system. Lamin B1 and β-actin are used as loading controls for nuclear and total protein extracts, respectively.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous CRPC xenograft model.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

C4-2 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers

-

Surgical castration tools

Procedure:

-

Surgically castrate the mice 7-10 days before tumor cell implantation to ensure castrate levels of serum testosterone.

-

Subcutaneously inject 1-2 x 10^6 C4-2 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor body weight and the general health of the mice throughout the study.

-

At the end of the study (e.g., 28 days), euthanize the mice, and collect tumors and blood for further analysis (e.g., serum PSA levels).

-

Calculate tumor growth inhibition based on the difference in tumor volume between the treated and vehicle control groups.

Safety Precautions

This compound is for research use only and has not been approved for human use. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. Androgen receptor functions in castration-resistant prostate cancer and mechanisms of resistance to new agents targeting the androgen axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. urotoday.com [urotoday.com]

- 4. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 5. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Androgen Receptor-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor-IN-5 is a potent inhibitor of the androgen receptor (AR), a key driver in the development and progression of prostate cancer and other androgen-dependent diseases. As a critical tool in research and drug development, understanding the stability of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) is paramount to ensure the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the stability of this compound in DMSO, along with detailed protocols for its handling, storage, and stability assessment.

Stability of this compound in DMSO

While specific quantitative stability data for this compound in DMSO is not extensively published, general guidelines for similar small molecules in DMSO can be followed to ensure compound integrity. Stability is influenced by several factors including temperature, light exposure, and the presence of water in DMSO.

Key Recommendations:

-

Storage of Stock Solutions: For most research applications, small molecules dissolved in DMSO are prepared as concentrated stock solutions. It is recommended to store these stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.

-

Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistent compound activity.

Quantitative Stability Data

To facilitate accurate experimental design and data interpretation, researchers should ideally determine the stability of this compound under their specific laboratory conditions. The following tables provide a template for recording and summarizing such stability data.

Table 1: Stability of this compound in DMSO at Different Temperatures

| Storage Temperature (°C) | Time Point | Concentration (µM) | Percent Remaining (%) | Observations |

| Room Temperature (20-25°C) | 0 hours | 100 | ||

| 24 hours | ||||

| 48 hours | ||||

| 4°C | 0 days | 100 | ||

| 7 days | ||||

| 14 days | ||||

| -20°C | 0 weeks | 100 | ||

| 4 weeks | ||||

| 8 weeks | ||||

| -80°C | 0 months | 100 | ||

| 3 months | ||||

| 6 months |

Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO

| Number of Freeze-Thaw Cycles | Concentration (µM) | Percent Remaining (%) | Observations |

| 0 | 100 | ||

| 1 | |||

| 3 | |||

| 5 | |||

| 10 |

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using HPLC-UV

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Materials:

-

This compound

-

Anhydrous, high-purity DMSO

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with a UV detector and a suitable C18 column

-

Analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

-

-

Sample Preparation for Stability Study:

-

Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

-

For the freeze-thaw study, prepare a separate set of aliquots that will be subjected to repeated cycling between -20°C (or -80°C) and room temperature.

-

-

Time Zero (T=0) Analysis:

-

Immediately after preparation, take a T=0 sample from the stock solution.

-

Dilute the T=0 sample with an appropriate mobile phase or solvent mixture to a suitable concentration for HPLC analysis (e.g., 10 µM).

-

Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the 100% reference.

-

-

Storage and Sampling:

-

Store the prepared aliquots at the designated temperatures.

-

At each specified time point (e.g., 24 hours, 7 days, 4 weeks), retrieve an aliquot from each storage condition.

-

For the freeze-thaw study, subject the designated aliquots to a freeze-thaw cycle (e.g., 30 minutes at -20°C followed by 30 minutes at room temperature) for the desired number of cycles.

-

After retrieval or cycling, dilute the samples in the same manner as the T=0 sample and analyze by HPLC.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for reverse-phase chromatography of small molecules is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.

-

Data Acquisition: Record the peak area of the this compound peak in each chromatogram.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: